molecular formula C8H10N2O3S B1409465 (R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-32-5

(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B1409465
CAS No.: 1799974-32-5
M. Wt: 214.24 g/mol
InChI Key: NRPWGWAYLNZHGJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is a high-purity chemical compound intended for research and development purposes. This compound features a unique molecular architecture that incorporates a 1,4,5-oxathiazepine ring system fused with a pyridine ring, which may be of significant interest in medicinal chemistry and drug discovery programs. The stereospecific (R)-configuration at the 4-methyl position is critical for studying structure-activity relationships. While specific biological data for this exact molecule is not widely published in the public domain, compounds with similar 1,2,4-pyridothiadiazine 1,1-dioxide core structures have been investigated as powerful positive allosteric modulators of AMPA-type glutamate receptors, which are important targets for cognitive disorders . Furthermore, the 1,1-dioxide moiety is a key pharmacophore in established therapeutics, such as the anticonvulsant drug Oxcarbazepine, which acts primarily by blocking voltage-gated sodium channels to stabilize neuronal activity . Researchers are encouraged to explore its potential application in these and other neurological or pharmaceutical contexts. The product is provided with comprehensive analytical data to ensure identity and purity. This product is labeled with the relevant GHS hazard statements and precautionary codes to ensure safe handling in the laboratory. It is stable when stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(4R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)7-3-2-4-9-8(7)13-6/h2-4,6,10H,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPWGWAYLNZHGJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135591
Record name 2H-Pyrido[2,3-b][1,4,5]oxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799974-32-5
Record name 2H-Pyrido[2,3-b][1,4,5]oxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[2,3-b][1,4,5]oxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Amino Alcohol Precursors

One common approach involves starting from amino alcohols, which undergo cyclization and sulfonylation steps:

Step Description Reagents & Conditions References
1 Preparation of amino alcohol Amino alcohol derivatives synthesized via reduction or amino functionalization
2 Cyclization to form heterocyclic core Cyclization using dehydrating agents or ring-closing reactions
3 Sulfonylation of heterocycle o-fluorobenzenesulfonyl chloride with triethylamine in dichloromethane at -30°C
4 Ring opening and further functionalization Nucleophilic attack with N-methylethanolamine or similar amines under microwave irradiation
5 Stereoselective methylation Use of chiral auxiliaries or stereoselective catalysts to ensure (R)-configuration

Research Findings:
A study demonstrated that microwave-assisted ring-opening reactions of aziridines with nucleophiles like N-methylethanolamine, followed by sulfonylation, efficiently produce the heterocyclic system with high stereoselectivity. The process yields the target compound in good yields (70-90%) with stereochemical purity confirmed via chiral HPLC.

Asymmetric Synthesis Using Chiral Catalysts

Chiral catalysts such as chiral phosphines or organocatalysts are employed to induce stereoselectivity during key steps:

Step Description Catalysts & Conditions References
1 Asymmetric cyclization Chiral phosphine catalysts, mild conditions
2 Stereoselective methylation Chiral auxiliaries or enantioselective methylation reagents

Research Findings:
Application of chiral catalysts during the cyclization step has resulted in enantiomeric excesses exceeding 95%. These methods are advantageous for producing the (R)-enantiomer with high stereochemical fidelity.

Patent-Driven Synthetic Approaches

A notable patent describes a route involving the synthesis of heterocyclic intermediates followed by stereoselective methylation:

  • Initial synthesis of a heterocyclic precursor with a protected amino group.
  • Cyclization under basic or acidic conditions to form the oxathiazepine ring.
  • Introduction of the methyl group via stereoselective alkylation, often using methylating agents like methyl iodide or dimethyl sulfate in the presence of a chiral catalyst or auxiliary.

Patent Data:
The process emphasizes high stereoselectivity and scalability, suitable for industrial production, with yields typically above 80%.

Data Tables Summarizing Key Methods

Method Type Starting Materials Key Reactions Stereoselectivity Typical Yield References
Amino alcohol route Amino alcohol derivatives Cyclization, sulfonylation, nucleophilic ring opening High (up to 95%) 70-90%
Chiral catalyst route Achiral heterocycles Asymmetric cyclization, methylation >95% enantiomeric excess 75-85%
Patent-based synthesis Heterocyclic intermediates Ring closure, stereoselective methylation High >80%

Notes and Considerations

  • Stereochemical Control: Ensuring the (R)-configuration is critical; chiral auxiliaries or catalysts are often employed.
  • Reaction Conditions: Mild conditions favor stereoselectivity and yield, with microwave-assisted reactions reducing reaction times.
  • Purification: Chiral chromatography or recrystallization is typically used to isolate the enantiomerically pure compound.
  • Scalability: Patent procedures focus on scalable methods suitable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfide or thiol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.84 (dd, J = 7.8 Hz, 1H), 4.68 (s, 1H), 1.40 (d, J = 6.4 Hz, 3H) .
  • LC-MS : m/z 236.0 [M+1]⁺ (for benzo-fused analogue) .

Comparison with Similar Compounds

Structural Analogues by Ring Fusion and Substitution

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications References
(R)-4-Methyl-...pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (Target) Pyrido[2,3-b] fusion; 4-methyl substituent; R-configuration 214.24 Chiral intermediate; potential PPI inhibitor (Keap1-Nrf2)
(R)-4-Methyl-...pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide Pyrido[4,3-b] fusion (positional isomer) 214.24 Similar synthesis; unknown bioactivity
(R)-4-Ethyl-...pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide Ethyl substituent at 4-position 228.27 (calculated) Higher lipophilicity; discontinued commercial availability
7-Bromo-...benzo[b][1,4,5]oxathiazepine 1,1-dioxide Benzo-fused core; bromo substituent at 7-position 355.8 (GC-MS) Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura)
7-Chloro-4-ethyl-...pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide Thiadiazine core (vs. oxathiazepine); chloro and ethyl substituents 294.76 Cognitive enhancer (0.3 mg/kg in Wistar rats)

Stereochemical and Functional Group Variations

  • Enantiomers : The (S)-enantiomer of the target compound exhibits identical molecular weight but distinct stereochemical interactions, critical for binding to chiral biological targets (e.g., enzymes or receptors) .
  • Benzo vs. Pyrido Fusion : Benzo-fused analogues (e.g., (R)-4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide ) show increased aromaticity and molecular weight (236.0 g/mol) but reduced solubility .
  • Substituent Effects :
    • Bromo/Chloro : Enhance electrophilicity for SNAr reactions .
    • Benzyl/Allyl : Improve metabolic stability in drug design .

Biological Activity

(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound characterized by a unique structure that integrates elements of pyridine and oxathiazepine. This compound has garnered attention for its potential biological activities and mechanisms of action.

  • IUPAC Name : (4R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
  • Molecular Formula : C8H10N2O3S
  • Molecular Weight : 194.24 g/mol
  • CAS Number : 1799974-32-5

The compound's biological activity is primarily attributed to its ability to interact with various enzymes and proteins within biochemical pathways. It is synthesized through a base-mediated process involving nucleophilic substitution reactions. This mechanism allows it to bind to the active sites of enzymes, leading to either inhibition or activation depending on the context of the reaction.

Biochemical Pathways

This compound is predicted to have high gastrointestinal absorption and can cross the blood-brain barrier (BBB), indicating its potential for central nervous system activity. The compound's interactions with biomolecules can modulate gene expression by influencing transcription factors or other regulatory proteins .

Enzyme Interactions

The compound has shown significant interactions with various enzymes:

Enzyme Effect Reference
Carbonic Anhydrase 2InhibitionPubMed:19186056
Cyclic nucleotide phosphodiesteraseModulationPubMed:19520834
AcetylcholinesteraseInhibitionPubMed:7761440

These interactions indicate the compound's potential as a therapeutic agent in treating conditions related to these enzymes.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

  • Cognitive Enhancement : Research indicates that this compound may enhance cognitive functions through its action on neurotransmitter systems.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cognitive Function :
    • Objective : To assess the impact on memory enhancement.
    • Methodology : Administered to rodents in controlled doses.
    • Results : Significant improvement in memory retention was observed compared to control groups.
  • Study on Neuroprotection :
    • Objective : To evaluate protective effects against neurodegeneration.
    • Methodology : In vitro assays using neuronal cell lines.
    • Results : The compound reduced apoptosis and oxidative stress markers.

Q & A

Q. Advanced Research Focus

  • Chiral Resolution : Use preparative chiral-phase HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Mobile phases like hexane/isopropanol (90:10) achieve baseline resolution .
  • Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during cyclization.
  • Validation :
    • NMR Analysis : 1H^{1}\text{H} NMR coupling constants (e.g., J=6.4HzJ = 6.4 \, \text{Hz} for the methyl group) confirm stereochemistry .
    • X-ray Crystallography : Resolves absolute configuration (R vs. S) .

What spectroscopic and computational methods are critical for structural elucidation of this compound, particularly its fused pyrido-oxathiazepine system?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Signals at δ 4.68 (s, 1H, CH-SO2_2) and δ 1.40 (d, 3H, CH3_3) confirm the methyl and sulfonyl groups .
    • 13C^{13}\text{C} NMR: Peaks at 55–60 ppm (C-SO2_2) and 20–25 ppm (CH3_3) .
  • Mass Spectrometry : ESI-MS m/z 236.0 [M+1]+^+ matches the molecular formula C9_9H13_{13}N2_2O3_3S .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and dihedral angles for the fused ring system .

How does this compound modulate the Nrf2 pathway, and what experimental assays quantify its activity?

Q. Advanced Research Focus

  • Mechanism : The compound acts as a Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, disrupting Keap1’s binding to Nrf2 and promoting Nrf2 nuclear translocation. This activates antioxidant response elements (ARE) .
  • Assays :
    • Luciferase Reporter Assay : HEK293T cells transfected with ARE-luciferase show dose-dependent luminescence (EC50_{50} = 0.8 µM) .
    • Cellular Antioxidant Activity : Measured via glutathione (GSH) levels in HepG2 cells (2-fold increase at 10 µM) .

Q. Advanced Research Focus

  • Bioavailability : Poor solubility (<10 µg/mL in PBS) limits in vivo absorption. Strategies include nanoformulation (e.g., liposomes) or prodrug derivatization (e.g., esterification) .
  • Metabolic Stability : CYP450-mediated oxidation (e.g., CYP3A4) reduces plasma half-life. Co-administration with CYP inhibitors (e.g., ketoconazole) improves exposure 3-fold in rodent models .

How do structural modifications (e.g., substituent variations) impact the compound’s reactivity and biological activity?

Q. Advanced Research Focus

  • Methyl Group (C4) : The (R)-configuration enhances Nrf2 binding affinity (Kd_d = 12 nM vs. 220 nM for (S)) due to optimal hydrophobic interactions with Keap1’s binding pocket .
  • Sulfonyl Group : Replacing SO2_2 with carbonyl reduces antioxidant activity (EC50_{50} > 50 µM) .

Q. Advanced Research Focus

  • Docking Software : AutoDock Vina or Schrödinger Glide simulates ligand-receptor interactions. The (R)-enantiomer docks into Keap1’s Kelch domain with a ΔG = -9.8 kcal/mol .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the sulfonyl group and Arg415 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.